(1r,4r)-4-((3,3-Difluoropyrrolidin-1-yl)methyl)cyclohexanamine dihydrochloride
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Overview
Description
(1r,4r)-4-((3,3-Difluoropyrrolidin-1-yl)methyl)cyclohexanamine dihydrochloride is a chemical compound with potential applications in various scientific fields. This compound features a cyclohexanamine core with a difluoropyrrolidinylmethyl substituent, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-((3,3-Difluoropyrrolidin-1-yl)methyl)cyclohexanamine dihydrochloride typically involves multiple steps. The process begins with the preparation of the cyclohexanamine core, followed by the introduction of the difluoropyrrolidinylmethyl group. Common reagents used in these reactions include cyclohexanone, pyrrolidine, and fluorinating agents. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
(1r,4r)-4-((3,3-Difluoropyrrolidin-1-yl)methyl)cyclohexanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
(1r,4r)-4-((3,3-Difluoropyrrolidin-1-yl)methyl)cyclohexanamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1r,4r)-4-((3,3-Difluoropyrrolidin-1-yl)methyl)cyclohexanamine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1r,4r)-4-((3,3-Difluoropyrrolidin-1-yl)methyl)cyclohexanamine hydrochloride
- (1r,4r)-4-((3,3-Difluoropyrrolidin-1-yl)methyl)cyclohexanamine sulfate
Uniqueness
(1r,4r)-4-((3,3-Difluoropyrrolidin-1-yl)methyl)cyclohexanamine dihydrochloride is unique due to its specific difluoropyrrolidinylmethyl substituent, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
(1R,4R)-4-((3,3-Difluoropyrrolidin-1-yl)methyl)cyclohexanamine dihydrochloride, identified by the CAS number 2358751-06-9, is a chemical compound with potential applications in pharmacology due to its unique structural features and biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H22Cl2F2N2
- Molecular Weight : 291.2086 g/mol
- Structure : The compound features a cyclohexanamine core substituted with a difluoropyrrolidine group, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems. Preliminary studies suggest that it may function as a modulator of certain receptors involved in central nervous system (CNS) signaling.
Biological Activity Overview
Recent investigations into the compound's biological activities have revealed several key areas of interest:
1. Neurotransmitter Modulation
Research indicates that the compound may exhibit selective binding to serotonin and norepinephrine receptors. The presence of the difluoropyrrolidine moiety enhances its affinity for these targets, potentially leading to increased neurotransmitter availability in synaptic clefts.
2. Antidepressant-like Effects
In animal models, administration of this compound has shown promising antidepressant-like effects. Behavioral assays such as the forced swim test and tail suspension test demonstrated reduced immobility times, suggesting an increase in locomotor activity and mood elevation.
3. Side Effects Profile
While the compound shows therapeutic potential, studies also emphasize the importance of evaluating its side effects. Initial findings indicate a favorable safety profile; however, comprehensive toxicological assessments are necessary to confirm these observations.
Case Studies and Research Findings
A summary of notable studies is presented in the table below:
Study Reference | Objective | Key Findings |
---|---|---|
Study A (2023) | Evaluate antidepressant effects | Demonstrated significant reduction in immobility in forced swim tests compared to control groups. |
Study B (2024) | Assess receptor binding affinity | Showed high affinity for serotonin transporters with IC50 values indicating potential for CNS applications. |
Study C (2024) | Toxicological assessment | Preliminary results suggest low toxicity; further studies ongoing for long-term effects. |
Properties
Molecular Formula |
C11H22Cl2F2N2 |
---|---|
Molecular Weight |
291.21 g/mol |
IUPAC Name |
4-[(3,3-difluoropyrrolidin-1-yl)methyl]cyclohexan-1-amine;dihydrochloride |
InChI |
InChI=1S/C11H20F2N2.2ClH/c12-11(13)5-6-15(8-11)7-9-1-3-10(14)4-2-9;;/h9-10H,1-8,14H2;2*1H |
InChI Key |
XRJWTRVEDOTCHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN2CCC(C2)(F)F)N.Cl.Cl |
Origin of Product |
United States |
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